molecular formula C23H20BrN3O3 B3865126 4-(2-{[(4-methylphenyl)amino]acetyl}carbonohydrazonoyl)phenyl 4-bromobenzoate

4-(2-{[(4-methylphenyl)amino]acetyl}carbonohydrazonoyl)phenyl 4-bromobenzoate

Cat. No. B3865126
M. Wt: 466.3 g/mol
InChI Key: YJCHCUQNBMLEOB-WGARJPEWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-{[(4-methylphenyl)amino]acetyl}carbonohydrazonoyl)phenyl 4-bromobenzoate, commonly known as MAB-CHMINACA, is a synthetic cannabinoid that belongs to the indazole family of chemicals. It is a potent agonist of the CB1 receptor, which is responsible for the psychoactive effects of cannabis. MAB-CHMINACA is a relatively new compound, and its synthesis, mechanism of action, and physiological effects are still being studied.

Mechanism of Action

MAB-CHMINACA is a potent agonist of the CB1 receptor, which is responsible for the psychoactive effects of cannabis. It binds to the receptor and activates it, leading to the release of neurotransmitters such as dopamine and serotonin. This results in the characteristic effects of cannabis, including euphoria, relaxation, and altered perception.
Biochemical and Physiological Effects:
MAB-CHMINACA has been shown to have a range of biochemical and physiological effects. It has been found to increase heart rate and blood pressure, as well as cause changes in body temperature and respiratory rate. It has also been shown to affect memory and learning, as well as cause anxiety and paranoia.

Advantages and Limitations for Lab Experiments

MAB-CHMINACA is a useful compound for studying the CB1 receptor and the endocannabinoid system. Its potency and selectivity make it a valuable tool for investigating the pharmacology of synthetic cannabinoids. However, its psychoactive effects and potential for abuse make it a challenging compound to work with. It requires careful handling and storage, as well as strict controls on its use.

Future Directions

There are many potential future directions for research on MAB-CHMINACA and other synthetic cannabinoids. One area of interest is the development of new compounds that are more selective and less likely to cause adverse effects. Another area of interest is the investigation of the long-term effects of synthetic cannabinoids on the brain and other organs. Additionally, research on the potential therapeutic uses of synthetic cannabinoids, such as for pain management or neurodegenerative diseases, is an area of ongoing study.
Conclusion:
MAB-CHMINACA is a synthetic cannabinoid that has been used in scientific research to study the CB1 receptor and the endocannabinoid system. Its synthesis, mechanism of action, and physiological effects have been the subject of much study. While it is a valuable tool for investigating the pharmacology of synthetic cannabinoids, its psychoactive effects and potential for abuse make it a challenging compound to work with. Ongoing research on MAB-CHMINACA and other synthetic cannabinoids will continue to shed light on their potential uses and limitations.

Scientific Research Applications

MAB-CHMINACA has been used in scientific research to study the CB1 receptor and its role in the endocannabinoid system. It has been used to investigate the effects of synthetic cannabinoids on the central nervous system, including their potential for abuse and addiction. MAB-CHMINACA has also been used to study the pharmacology of synthetic cannabinoids and their interactions with other drugs.

properties

IUPAC Name

[4-[(Z)-[[2-(4-methylanilino)acetyl]hydrazinylidene]methyl]phenyl] 4-bromobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20BrN3O3/c1-16-2-10-20(11-3-16)25-15-22(28)27-26-14-17-4-12-21(13-5-17)30-23(29)18-6-8-19(24)9-7-18/h2-14,25H,15H2,1H3,(H,27,28)/b26-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJCHCUQNBMLEOB-WGARJPEWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NCC(=O)NN=CC2=CC=C(C=C2)OC(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)NCC(=O)N/N=C\C2=CC=C(C=C2)OC(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-[(Z)-[[2-(4-methylanilino)acetyl]hydrazinylidene]methyl]phenyl] 4-bromobenzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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